molecular formula C14H14N4OS2 B2443321 (Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide CAS No. 1173468-64-8

(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2443321
CAS No.: 1173468-64-8
M. Wt: 318.41
InChI Key: ZZQCRPHMIBOGFI-PFONDFGASA-N
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Description

(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.41. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-7-5-10-11(6-8(7)2)20-14(18(10)4)15-13(19)12-9(3)16-17-21-12/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQCRPHMIBOGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C3=C(N=NS3)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties supported by various research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole core substituted with a carboxamide group and a benzo[d]thiazole moiety. The synthesis of such compounds typically involves the reaction of thiosemicarbazides with appropriate isothiocyanates or aldehydes to form the desired derivatives.

Antibacterial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. For instance, studies utilizing the agar well diffusion method have shown that related compounds possess potent antibacterial effects against multi-drug resistant pathogens. In one study, derivatives were compared to standard antibiotics like ciprofloxacin and diclofenac sodium, revealing comparable or superior antibacterial activity .

CompoundAntibacterial Activity (Zone of Inhibition)
This compoundSignificant
CiprofloxacinModerate
Diclofenac SodiumModerate

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been investigated. The ability to inhibit protein denaturation was assessed using bovine serum albumin as a model. Compounds showed significant activity in reducing inflammation markers comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Thiadiazole compounds have been evaluated for their anticancer properties. One study focused on the inhibition of c-Met phosphorylation in cancer cell lines. The compound showed promising results in inducing cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. The IC50 values for related compounds indicated potent anticancer activity, with some derivatives exhibiting IC50 values as low as 34.48 nM against specific cancer cell lines .

CompoundCancer Cell LineIC50 Value (nM)
This compoundMKN-4534.48
Other Thiadiazole DerivativeMKN-4550.15

Case Studies

  • Antibacterial Study : A series of novel thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Among them, the compound showed remarkable efficacy against resistant strains.
  • Anti-inflammatory Study : In vitro assays demonstrated that the compound significantly inhibited heat-induced protein denaturation compared to control groups.
  • Anticancer Study : The compound was subjected to NCI-60 human tumor cell line screening where it exhibited broad-spectrum activity against various cancer types.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that thiazole-based compounds showed promising results against a range of pathogens, suggesting that modifications in the structure can enhance efficacy against resistant strains .

Anticancer Properties

The compound has potential anticancer applications. In vitro studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . Molecular docking studies have provided insights into the interaction of these compounds with key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Analgesic and Anti-inflammatory Effects

Beyond antimicrobial and anticancer activity, thiazole derivatives have also been evaluated for analgesic and anti-inflammatory properties. Some studies suggest that these compounds can modulate pain pathways and inflammatory responses, making them candidates for pain management therapies .

Synthesis of Functional Materials

The unique structural features of this compound allow it to be utilized as a building block in the synthesis of advanced materials. Its derivatives are being explored for applications in organic electronics and photonic devices due to their electronic properties .

Nanotechnology Applications

Recent advancements have seen thiadiazole derivatives incorporated into nanomaterials for drug delivery systems. The ability to modify their solubility and bioavailability enhances the therapeutic potential of encapsulated drugs while minimizing side effects .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against bacterial strains with potential structural modifications enhancing efficacy.
Anticancer ActivityShowed high cytotoxicity against HTC-116 and HepG-2 cell lines; molecular docking revealed strong binding to DHFR.
Analgesic EffectsCompounds exhibited pain-relieving properties in animal models; further studies needed for clinical relevance.
NanotechnologyThiadiazole derivatives used in drug delivery systems improved drug release profiles and targeting capabilities.

Q & A

Basic Research Question

  • IR Spectroscopy: C=N stretching frequencies differ (Z: 1620–1640 cm⁻¹; E: 1580–1600 cm⁻¹) due to conjugation effects .
  • NOESY NMR: Cross-peaks between thiadiazole methyl and benzo[d]thiazole protons confirm Z-configuration .

Data Interpretation Example:
For (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, NOESY showed no interaction between C4-methyl and aromatic protons, confirming E-configuration .

How do researchers reconcile conflicting results in cytotoxicity assays across cell lines?

Advanced Research Question
Variability often stems from differential expression of molecular targets (e.g., kinases or tubulin). Mitigation strategies:

  • Target Profiling: Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Metabolic Stability: Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .

Example: A structurally similar benzothiazole showed IC₅₀ = 2.1 μM in HeLa (high tubulin β-III) vs. IC₅₀ = 18 μM in MCF-7 (low β-III), implicating tubulin as a target .

What computational methods are recommended for predicting binding modes with biological targets?

Advanced Research Question

  • Docking: AutoDock Vina with AMBER force fields. Prioritize tautomeric states (e.g., thione vs. thiol) based on IR data .
  • MD Simulations: GROMACS (50 ns runs) to assess stability of ligand-target complexes (e.g., binding to S. aureus FabI enzyme) .

Validation Metrics:

ParameterIdeal RangeObserved (FabI Example)
RMSD (ligand)<2.0 Å1.8 Å
Hydrogen Bonds≥34 (with Asn24, Tyr158)

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